molecular formula C15H14BrF2N3O2 B7053652 N'-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide

N'-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide

Cat. No.: B7053652
M. Wt: 386.19 g/mol
InChI Key: OCTHFEXFSZGTJB-UHFFFAOYSA-N
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Description

N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide is a synthetic organic compound characterized by its unique structural components, including a brominated methylphenyl group, a difluoroethoxy group, and a pyridine carbohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloropyridine and hydrazine hydrate.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethanol and a suitable leaving group.

    Bromination and Methylation of the Phenyl Ring: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) and methylated using methyl iodide or dimethyl sulfate.

    Coupling Reactions: The final step involves coupling the brominated methylphenyl group with the pyridine carbohydrazide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, leading to the formation of amines or dihydropyridine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of 4-bromo-3-methylphenylamine.

    Substitution: Formation of 4-azido-3-methylphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chloro-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide
  • N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide
  • N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide

Uniqueness

Compared to similar compounds, N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide is unique due to the presence of both bromine and difluoroethoxy groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF2N3O2/c1-9-7-10(4-5-12(9)16)20-21-14(22)11-3-2-6-19-15(11)23-8-13(17)18/h2-7,13,20H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTHFEXFSZGTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NNC(=O)C2=C(N=CC=C2)OCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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